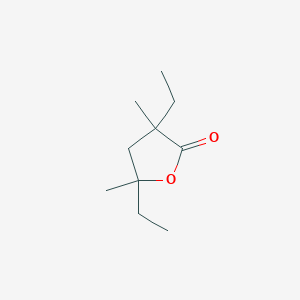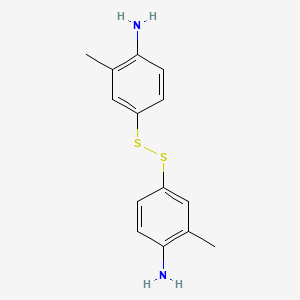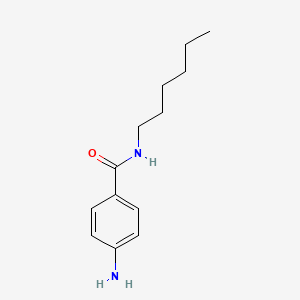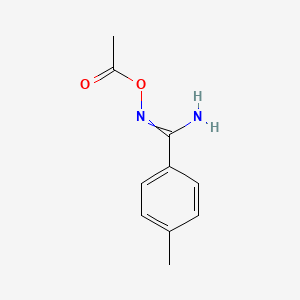
3,5-Diethyl-3,5-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-3,5-dimethyloxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by its unique structure, which includes two ethyl groups and two methyl groups attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-3,5-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with dimethyl carbonate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diethyl-3,5-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to more saturated forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated oxolane compounds.
Aplicaciones Científicas De Investigación
3,5-Diethyl-3,5-dimethyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Diethyl-3,5-dimethyloxolan-2-one involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyloxolan-2-one: Similar in structure but lacks the ethyl groups.
3,5-Dimethyloxolan-2-one: Similar but with only methyl groups attached to the oxolane ring.
Uniqueness
3,5-Diethyl-3,5-dimethyloxolan-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and physical properties. This makes it distinct from other oxolane derivatives and potentially more versatile in various applications.
Propiedades
Número CAS |
85688-23-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3,5-diethyl-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-5-9(3)7-10(4,6-2)12-8(9)11/h5-7H2,1-4H3 |
Clave InChI |
OLFXGZDRIVMKMH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(OC1=O)(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)


![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)

![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)

![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14403169.png)

![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)
![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
![2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid](/img/structure/B14403198.png)

